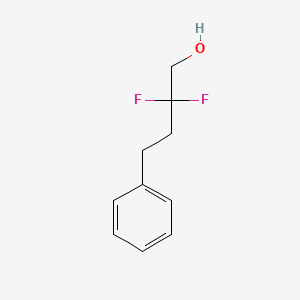
2,2-Difluoro-4-phenylbutan-1-ol
Overview
Description
2,2-Difluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain with two fluorine atoms at the beta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-phenylbutan-1-ol typically involves the introduction of fluorine atoms into the butanol chain. One common method is the fluorination of benzenebutanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce butanol derivatives .
Scientific Research Applications
2,2-Difluoro-4-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethanol: Similar in structure but with a shorter carbon chain.
4-Phenyl-1-butanol: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-phenylethanol: Similar fluorination pattern but with a different carbon chain length
Uniqueness
2,2-Difluoro-4-phenylbutan-1-ol is unique due to the presence of fluorine atoms at the beta position, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,2-difluoro-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-10(12,8-13)7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI Key |
RJNRZCJIBWJIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,4-Dimethoxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B8547411.png)
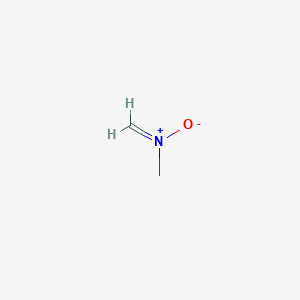

![2-chloro-5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8547436.png)
![5,7-Dichloro-6-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8547452.png)
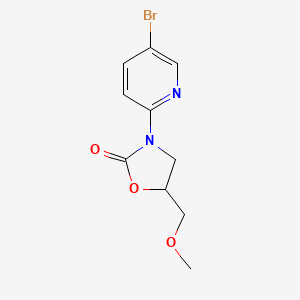

![3-[(Isopropylsulfonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B8547468.png)
![Benzenemethanamine,4-(diethoxymethyl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8547478.png)


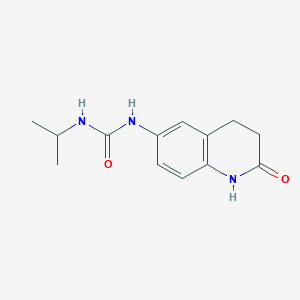
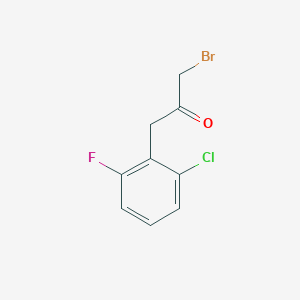
![tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)
